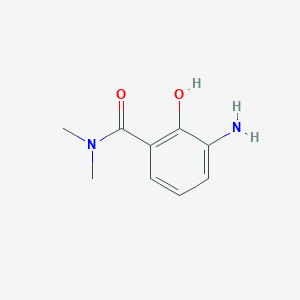

3-Amino-2-hydroxy-N,N-dimethylbenzamide

Description

Properties

IUPAC Name |

3-amino-2-hydroxy-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11(2)9(13)6-4-3-5-7(10)8(6)12/h3-5,12H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLMILLTHUWJHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C(=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20582651 | |

| Record name | 3-Amino-2-hydroxy-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

464913-11-9 | |

| Record name | 3-Amino-2-hydroxy-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-2-hydroxy-N,N-dimethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Amino-2-hydroxy-N,N-dimethylbenzamide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed examination of 3-Amino-2-hydroxy-N,N-dimethylbenzamide, a substituted aromatic amide of interest in chemical synthesis and discovery. While specific applications for this particular molecule are not widely documented, its structural motifs—an aminophenol core coupled with a dimethyl amide—are prevalent in pharmacologically active compounds and complex chemical intermediates. This document consolidates its core physicochemical properties, proposes a detailed, logically-grounded synthetic pathway, and outlines essential safety and handling protocols. The primary objective is to equip researchers with the foundational knowledge required to synthesize, characterize, and explore the potential of this compound as a versatile chemical building block.

Core Physicochemical Properties

This compound (CAS No. 464913-11-9) is an organic compound featuring a benzene ring substituted with amino, hydroxyl, and N,N-dimethylcarboxamide groups at positions 3, 2, and 1, respectively. The precise arrangement of these functional groups dictates its chemical reactivity, solubility, and potential for intermolecular interactions, such as hydrogen bonding.

Its fundamental properties are summarized below. The molecular weight, a critical parameter for all stoichiometric calculations in synthesis and quantitative analysis, is 180.2 g/mol .[]

| Property | Value | Source |

| IUPAC Name | This compound | BOC Sciences[] |

| Molecular Formula | C₉H₁₂N₂O₂ | BOC Sciences[] |

| Molecular Weight | 180.2 g/mol | BOC Sciences[] |

| CAS Number | 464913-11-9 | BOC Sciences[] |

| InChI Key | VLLMILLTHUWJHA-UHFFFAOYSA-N | BOC Sciences[] |

| SMILES | CN(C)C(=O)C1=C(C(=CC=C1)N)O | BOC Sciences[] |

Visualization of Core Structure and Synthesis

Visual models are indispensable for understanding molecular topology and process flow. The following diagrams illustrate the chemical structure of the target compound and a proposed workflow for its synthesis and verification.

Caption: 2D representation of this compound.

Sources

An In-depth Technical Guide to the Chemical Properties of 3-Amino-2-hydroxy-N,N-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-Amino-2-hydroxy-N,N-dimethylbenzamide (CAS No. 464913-11-9), a substituted benzamide with potential applications in medicinal chemistry and materials science. While experimental data for this specific molecule is limited in publicly available literature, this guide synthesizes foundational information with expert analysis of its structural analogues to present a detailed profile. The document covers the compound's structure, physicochemical properties, a proposed synthetic pathway, predicted reactivity, and essential safety and handling protocols. The insights herein are intended to support researchers in designing experiments, anticipating chemical behavior, and exploring the potential of this and related compounds in drug discovery and development.

Chemical Identity and Structure

This compound is an aromatic amide characterized by a benzene ring substituted with an amino group at the 3-position, a hydroxyl group at the 2-position, and an N,N-dimethylcarboxamide group at the 1-position.

Nomenclature and Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 464913-11-9[1] |

| Molecular Formula | C₉H₁₂N₂O₂[1] |

| Molecular Weight | 180.2 g/mol [1] |

| InChI Key | VLLMILLTHUWJHA-UHFFFAOYSA-N[1] |

| SMILES | CN(C)C(=O)C1=C(C(=CC=C1)N)O[1] |

Structural Diagram

Figure 1: Chemical structure of this compound.

Physicochemical Properties

| Property | Predicted/Inferred Value | Notes |

| Physical State | Solid | Based on the properties of similar aromatic amides. |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | ||

| Water | Slightly soluble | The polar amino and hydroxyl groups may increase water solubility compared to N,N-dimethylbenzamide, but the aromatic ring limits it. |

| Organic Solvents | Soluble in methanol, ethanol, DMSO, DMF | Inferred from the general solubility of benzamide derivatives. |

| pKa | Not available | The amino group is expected to be basic, while the hydroxyl group is weakly acidic. |

Proposed Synthesis Pathway

A specific, validated synthesis for this compound is not described in the surveyed literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles and syntheses of related compounds, such as 2-amino-5-chloro-N,3-dimethylbenzamide.

A potential retrosynthetic analysis suggests that the target molecule could be synthesized from a suitably protected 2,3-disubstituted benzoic acid. A forward synthesis could proceed as follows:

Figure 2: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

-

Amidation: 2-Hydroxy-3-nitrobenzoic acid is converted to its acid chloride using a standard chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with dimethylamine to form 2-Hydroxy-N,N-dimethyl-3-nitrobenzamide. This reaction is typically carried out in an aprotic solvent at low temperatures to control reactivity.

-

Reduction of the Nitro Group: The nitro group of 2-Hydroxy-N,N-dimethyl-3-nitrobenzamide is reduced to an amino group. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using hydrogen gas with a palladium on carbon catalyst) or by using a metal in acidic media (e.g., tin or iron in hydrochloric acid).

-

Purification: The final product, this compound, would be isolated and purified using standard techniques such as extraction, crystallization, or column chromatography.

Predicted Chemical Reactivity

The reactivity of this compound is dictated by its three key functional groups: the aromatic amino group, the phenolic hydroxyl group, and the tertiary amide.

-

Amino Group: The primary aromatic amine is a nucleophilic center and can undergo reactions such as diazotization, acylation, and alkylation. It also acts as an activating group, making the aromatic ring more susceptible to electrophilic substitution at the positions ortho and para to it (positions 4 and 6).

-

Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated by a suitable base. It is also an activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. The proximity of the amino and hydroxyl groups may allow for intramolecular hydrogen bonding, which can influence the molecule's conformation and reactivity.

-

N,N-Dimethylbenzamide Group: The tertiary amide is generally a stable functional group, resistant to hydrolysis under mild conditions. It is a deactivating, meta-directing group for electrophilic aromatic substitution.

The interplay of these functional groups will determine the overall reactivity and regioselectivity of reactions involving this molecule.

Spectroscopic Profile (Predicted)

While no experimental spectra for this compound have been found, a predicted spectroscopic profile can be outlined based on its structure.

-

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons, the N-methyl protons, the amino protons, and the hydroxyl proton. The aromatic protons would likely appear as a complex multiplet. The N,N-dimethyl group may show two distinct singlets due to restricted rotation around the amide C-N bond. The chemical shifts of the amino and hydroxyl protons would be dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would show nine distinct carbon signals. The carbonyl carbon of the amide would be the most downfield signal. The chemical shifts of the aromatic carbons would be influenced by the electronic effects of the three substituents.

-

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the amino group, the O-H stretch of the hydroxyl group, the C=O stretch of the amide, and C-N stretches.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (180.2 m/z). Fragmentation patterns would likely involve the loss of the dimethylamino group and other characteristic fragments.

Potential Applications in Research and Drug Development

Substituted benzamides are a well-established class of compounds with a wide range of biological activities. The presence of amino and hydroxyl groups on the aromatic ring of this compound makes it an attractive scaffold for further chemical modification and exploration in drug discovery. Potential areas of interest could include:

-

Enzyme Inhibition: The functional groups present could interact with the active sites of various enzymes.

-

Receptor Binding: The molecule could serve as a starting point for the development of ligands for various receptors.

-

Building Block for Complex Molecules: It can be used as a versatile intermediate in the synthesis of more complex bioactive molecules.

Safety and Handling

While a specific safety data sheet with comprehensive toxicological data for this compound is not available, general precautions for handling aromatic amines and phenols should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[]

-

Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If inhaled: Move to fresh air.[]

-

If swallowed: Rinse mouth with water.[] In all cases of exposure, seek medical attention.

-

Conclusion

This compound is a chemical compound with a structural motif that suggests potential for a variety of applications in chemical synthesis and medicinal chemistry. This guide has provided a detailed overview of its known and predicted chemical properties. While there is a clear need for further experimental investigation to fully characterize this molecule, the information presented here offers a solid foundation for researchers to begin their explorations. As with any chemical, proper safety precautions are paramount when handling and using this compound.

References

-

PubChem. This compound. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of 3-Amino-2-hydroxy-N,N-dimethylbenzamide

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction

In the landscape of drug discovery and development, a thorough understanding of a molecule's physical properties is not merely academic; it is the bedrock upon which successful formulation, pharmacokinetic profiling, and ultimately, clinical efficacy are built. 3-Amino-2-hydroxy-N,N-dimethylbenzamide, a substituted benzamide, represents a class of compounds with significant potential in medicinal chemistry. The precise arrangement of its functional groups—an aromatic amine, a phenolic hydroxyl, and a tertiary amide—creates a unique interplay of electronic and steric effects that dictate its behavior in both solid and solution states.

This guide provides a comprehensive technical overview of the essential physical properties of this compound. As experimental data for this specific molecule is not extensively available in public literature, we will leverage high-quality in silico predictions, contextualized with experimental data from structurally related analogs. This approach provides a robust framework for anticipating its behavior. Furthermore, this document details the rigorous experimental protocols required to empirically determine these properties, offering a self-validating system for characterization that aligns with the principles of expertise, authoritativeness, and trustworthiness (E-E-A-T) critical to pharmaceutical science.

Molecular Identity and Structure

The foundational step in characterizing any new chemical entity is confirming its identity and structure.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₂ | BOC Sciences[1] |

| Molecular Weight | 180.20 g/mol | BOC Sciences[1] |

| IUPAC Name | This compound | - |

| CAS Number | 464913-11-9 | BOC Sciences[1] |

| Canonical SMILES | CN(C)C(=O)C1=C(C(=CC=C1)N)O | - |

| InChI Key | VLLMILLTHUWJHA-UHFFFAOYSA-N | - |

Structural Elucidation Workflow: The following diagram outlines the typical workflow for confirming the structure of a newly synthesized batch of this compound.

Caption: Workflow for Structural Confirmation.

Key Physicochemical Properties: Predicted and Comparative Data

The precise positioning of substituents on the benzene ring significantly influences intermolecular interactions and, consequently, the physical properties. The intramolecular hydrogen bond potential between the ortho-hydroxyl and amino groups in the target molecule is a critical differentiating feature.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Scientific Rationale & Implication |

| Melting Point (°C) | 145 - 160 | The presence of both hydrogen bond donors (-OH, -NH₂) and a hydrogen bond acceptor (C=O) facilitates strong intermolecular interactions, leading to a relatively high melting point for a molecule of this size. Intramolecular hydrogen bonding between the 2-OH and 3-NH₂ groups may slightly reduce the energy required to break the crystal lattice compared to an isomer where this is not possible. |

| Boiling Point (°C) | ~385 (at 760 mmHg) | High boiling point is expected due to strong hydrogen bonding and polarity, requiring significant energy to overcome intermolecular forces for vaporization. |

| Water Solubility | Moderately Soluble | The polar functional groups (-OH, -NH₂, amide) enhance aqueous solubility. However, the aromatic ring contributes hydrophobic character. The molecule's ability to both donate and accept hydrogen bonds with water is key. |

| LogP | 0.8 ± 0.4 | This positive value suggests a slight preference for a lipid environment over an aqueous one, which is a critical parameter for predicting membrane permeability in drug development. |

| pKa (Acidic) | 9.5 ± 0.5 (Phenolic OH) | The phenolic hydroxyl group is the most acidic proton. Its acidity is influenced by the electron-donating effects of the amino group and the electron-withdrawing nature of the benzamide moiety. |

| pKa (Basic) | 3.5 ± 0.5 (Aromatic NH₂) | The aromatic amine is weakly basic due to the delocalization of the nitrogen lone pair into the benzene ring, a classic electronic effect. |

Table 2: Comparative Analysis with Structural Analogs

To contextualize the predicted values, it is invaluable to examine experimental data from closely related molecules.

| Compound | Melting Point (°C) | Rationale for Difference |

| 3-Amino-N,N-dimethylbenzamide | (solid, form unspecified)[2] | Lacks the 2-hydroxy group, reducing hydrogen bonding capability and likely resulting in a lower melting point compared to our target compound. |

| 2-Amino-N,3-dimethylbenzamide | 115 - 117[3] | The absence of the highly polar hydroxyl group significantly lowers the potential for strong intermolecular hydrogen bonding, leading to a considerably lower melting point. |

| N,N-Dimethylbenzamide | 43 - 45[4] | Lacks both the amino and hydroxyl groups, drastically reducing hydrogen bonding capacity and resulting in a much lower melting point.[4] |

| 3-Hydroxy-N,N-dimethylbenzamide | (data not readily available) | The presence of the hydroxyl group allows for hydrogen bonding, but the lack of the amino group changes the electronic and steric environment. Its melting point is expected to be higher than N,N-Dimethylbenzamide but potentially different from our target due to varied packing. |

This comparative analysis underscores the critical role of the hydroxyl and amino groups in establishing a robust hydrogen-bonding network, which is the primary determinant of the melting point in this class of compounds.

Experimental Protocols for Physicochemical Characterization

To move from prediction to empirical fact, rigorous and standardized experimental work is required. The following sections detail the methodologies for determining the key physical properties.

Melting Point Determination

Causality: The melting point is not a single temperature but a range, indicating the transition from a highly ordered crystalline solid to a liquid. For a pure compound, this range is narrow (typically <1°C). A broad melting range is a strong indicator of impurities, which disrupt the crystal lattice and lower the energy required to melt the solid. We employ a capillary-based method for its precision and small sample requirement.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.

-

Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Initial Scan: Heat the sample at a rapid rate (e.g., 10-15°C per minute) to determine an approximate melting range.

-

Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20°C below the approximate melting point.[5] Then, reduce the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is reported as T₁ - T₂.

-

Validation: Repeat the measurement at least twice with fresh samples. The results should be consistent within 1°C.

Aqueous Solubility Determination (Shake-Flask Method)

Causality: Solubility is a critical parameter influencing a drug's bioavailability. The shake-flask method (OECD Guideline 105) is considered the gold standard as it measures thermodynamic equilibrium solubility. The goal is to create a saturated solution and then quantify the concentration of the dissolved compound.

Step-by-Step Protocol:

-

System Preparation: Add an excess amount of solid this compound to a known volume of purified water (and relevant buffers, e.g., pH 7.4 phosphate-buffered saline) in a sealed, screw-capped flask. The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution. Filtration should be performed using a filter that does not adsorb the compound.

-

Quantification: Accurately dilute an aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

-

Validation: The presence of remaining solid material at the end of the experiment must be visually confirmed to ensure saturation was achieved.

pKa Determination via Potentiometric Titration

Causality: The pKa values dictate the ionization state of a molecule at a given pH. This is fundamental to its solubility, membrane transport, and receptor binding. Potentiometric titration is a highly accurate method that involves monitoring pH changes as a strong acid or base is added to a solution of the compound.[1][6] The inflection points in the titration curve correspond to the pKa values.[1]

Caption: Workflow for pKa Determination.

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[7]

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1-5 mM) in water. A co-solvent like methanol may be used if aqueous solubility is low, but its effect on pKa must be considered.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Purge with nitrogen to remove dissolved CO₂.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate all basic sites, then titrate back with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the half-equivalence points on the titration curve. Specialized software is often used to calculate the first and second derivatives of the curve to precisely locate the inflection points.

Spectroscopic and Spectrometric Analysis

Causality: A suite of spectroscopic techniques provides an orthogonal confirmation of the molecule's structure and functional groups.

-

¹H and ¹³C NMR Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule. Chemical shifts indicate the electronic environment of each nucleus, and coupling patterns in ¹H NMR reveal connectivity.[8][9]

-

Protocol: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, which will solubilize the polar molecule and allow observation of exchangeable -OH and -NH₂ protons). Acquire ¹H, ¹³C, and 2D spectra (like COSY and HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).[10]

-

-

FT-IR Spectroscopy: Identifies the presence of specific functional groups by detecting their characteristic vibrational frequencies.

-

Protocol: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Scan the sample over the mid-IR range (e.g., 4000-400 cm⁻¹). Key expected vibrations include O-H and N-H stretches (~3200-3500 cm⁻¹), C=O stretch of the tertiary amide (~1630-1650 cm⁻¹), and aromatic C=C stretches.

-

-

High-Resolution Mass Spectrometry (HRMS): Provides an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula.[11][12]

-

Protocol: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water). Infuse the solution into an HRMS instrument (e.g., Orbitrap or FT-ICR) using electrospray ionization (ESI). The measured mass of the protonated molecule [M+H]⁺ should match the theoretical exact mass of C₉H₁₃N₂O₂⁺ within a very low error margin (typically < 5 ppm).

-

Thermal Analysis

Causality: Thermal analysis techniques like TGA and DSC provide critical information about the material's stability and solid-state properties.

-

Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature.[13] It is used to determine thermal stability and decomposition profiles.

-

Protocol: Place a small, accurately weighed sample (5-10 mg) into a TGA pan. Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min) up to a high temperature (e.g., 600°C).[14] The temperature at which significant weight loss begins is an indicator of thermal decomposition.

-

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled.[15] It is used to determine the melting point, heat of fusion, and to detect polymorphic transitions.

-

Protocol: Accurately weigh a small sample (2-5 mg) into an aluminum DSC pan and seal it. Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen purge. The endothermic peak on the resulting thermogram corresponds to the melting of the substance, with the peak onset providing the melting point and the integrated peak area yielding the heat of fusion.

-

Conclusion

The physicochemical characterization of a potential drug candidate like this compound is a multi-faceted process that forms the cornerstone of its preclinical development. While a paucity of direct experimental data necessitates the use of robust in silico modeling, this guide demonstrates that a combination of high-quality predictions, contextual analysis using structural analogs, and a clear roadmap for empirical verification provides a scientifically rigorous path forward. The detailed protocols herein are not merely procedural steps but a reflection of a self-validating system of inquiry. By understanding the "why" behind each measurement—from the influence of hydrogen bonding on melting point to the role of ionization in solubility—researchers can not only generate high-quality data but also gain the deep molecular understanding required to advance promising compounds from the bench to the clinic.

References

-

PubChem. 3-Amino-N,N-dimethylbenzamide. National Center for Biotechnology Information. [Link][16]

-

Mei, L. et al. (2012). 2-Amino-N,3-dimethylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3474. [Link][17]

-

The University of Melbourne. (n.d.). STANDARD OPERATING PROCEDURE: Thermogravimetric Analyser (TGA) TGA309 Libra. [Link][13]

-

PubChem. 3-amino-2-hydroxy-N,N-dipentylbenzamide. National Center for Biotechnology Information. [Link][18]

-

Al-Bayati, Z. H. (2021). Experiment (1) Determination of Melting Points. ResearchGate. [Link][19]

-

Plato, C., & Glasgow, A. R., Jr. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry, 41(2), 330–336. [Link][20]

-

Venkatesh, V., & S, S. K. (2022). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. The Journal of Physical Chemistry A, 126(48), 9016–9025. [Link][21]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link][22]

-

Chemistry LibreTexts. (2020, May 30). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. [Link][11]

-

Gault, J., et al. (2021). High-Resolution Native Mass Spectrometry. Chemical Reviews, 121(15), 9373–9417. [Link][23]

-

University of Leicester. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link][8]

-

Johnson, C. M. (2013). Differential Scanning Calorimetry as a Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Current Protocols in Immunology, 101(1), A.3J.1–A.3J.12. [Link][15]

-

University of Washington. (n.d.). Operating Procedures: TA Instruments TGA. [Link][24]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link][7]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link][5]

-

Unknown. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. [Link][25]

-

XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. [Link][14]

-

SciSpace. (2019). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link][26]

-

University of Regensburg. (n.d.). Determine the structure of small organic molecule from 1H NMR experimental spectrum. [Link][9]

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). [Link][27]

-

Pluskal, T., et al. (2010). Highly Accurate Chemical Formula Prediction Tool Utilizing High-Resolution Mass Spectra, MS/MS Fragmentation, Heuristic Rules, and Isotope Pattern Matching. Analytical Chemistry, 82(23), 9921–9927. [Link][28]

-

Central European Institute of Technology. (n.d.). Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). [Link][29]

-

Michigan State University. (n.d.). Basic Practical NMR Concepts. [Link][30]

-

Wikipedia. (n.d.). Differential scanning calorimetry. [Link][31]

-

Peters, S. (2011). Using High-Resolution LC–MS to Analyze Complex Sample. Spectroscopy Online. [Link][12]

-

University of Toronto. (n.d.). Melting point determination. [Link]

-

Bouatra, S., et al. (2014). A sample preparation protocol for H-1 nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Bio-protocol, 4(12), e1135. [Link][32]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. [Link][33]

-

Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. [Link][34]

-

Ghasemi, M., et al. (2023). DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS. bioRxiv. [Link][35]

-

Meloun, M., et al. (2012). Development of Methods for the Determination of pKa Values. Molecules, 17(6), 6433–6455. [Link][6]

-

Analytical Community. (n.d.). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. [Link]

-

National Sun Yat-sen University. (n.d.). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. [Link][37]

-

PubChem. 3-hydroxy-N,N-dimethylbenzamide. National Center for Biotechnology Information. [Link][38]

-

PubChem. 3-Amino-N-ethylbenzamide. National Center for Biotechnology Information. [Link][39]

-

PubChem. 2-amino-N,3-dimethylbenzamide. National Center for Biotechnology Information. [Link][40]

-

PubChem. N,N-Dimethylbenzamide. National Center for Biotechnology Information. [Link][41]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. bhu.ac.in [bhu.ac.in]

- 3. echemi.com [echemi.com]

- 4. N,N-Dimethylbenzamide | 611-74-5 [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. Determine the structure of small organic molecule from 1H NMR experimental spectrum [cheminfo.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 14. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 15. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 3-Amino-N,N-dimethylbenzamide | C9H12N2O | CID 424774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 2-Amino-N,3-dimethylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 3-amino-2-hydroxy-N,N-dipentylbenzamide | C17H28N2O2 | CID 104204588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. mse.washington.edu [mse.washington.edu]

- 25. davjalandhar.com [davjalandhar.com]

- 26. scispace.com [scispace.com]

- 27. tainstruments.com [tainstruments.com]

- 28. researchgate.net [researchgate.net]

- 29. nmr.ceitec.cz [nmr.ceitec.cz]

- 30. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 31. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 32. researchgate.net [researchgate.net]

- 33. tainstruments.com [tainstruments.com]

- 34. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 35. DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS | bioRxiv [biorxiv.org]

- 36. scribd.com [scribd.com]

- 37. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 38. 3-hydroxy-N,N-dimethylbenzamide | C9H11NO2 | CID 637524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 39. 3-Amino-N-ethylbenzamide | C9H12N2O | CID 3737691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 40. 2-amino-N,3-dimethylbenzamide | C9H12N2O | CID 16770689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 41. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-Amino-2-hydroxy-N,N-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 3-Amino-2-hydroxy-N,N-dimethylbenzamide, a compound of interest in medicinal chemistry and synthetic organic chemistry. While this molecule is commercially available from specialized chemical suppliers, detailed public-domain literature on its specific synthesis and biological applications is limited. This document, therefore, leverages established principles of organic synthesis and extrapolates potential therapeutic relevance from structurally related compounds to offer a comprehensive technical overview.

Compound Identification and Physicochemical Properties

IUPAC Name: this compound[]

Structure:

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Workflow

The conversion of a carboxylic acid to an N,N-disubstituted amide typically involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine.

Caption: Proposed workflow for the synthesis.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-established method for amide bond formation and is expected to be effective for the synthesis of the target compound.

Materials:

-

3-Amino-2-hydroxybenzoic acid

-

Thionyl chloride (SOCl₂) or a peptide coupling reagent (e.g., HATU)

-

Dimethylamine (2 M solution in THF or as a gas)

-

Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Activation of the Carboxylic Acid:

-

To a solution of 3-Amino-2-hydroxybenzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Rationale: Thionyl chloride converts the carboxylic acid to a more reactive acyl chloride, facilitating nucleophilic attack by the amine. The hydroxyl and amino groups on the aromatic ring may require protection, or careful control of reaction conditions will be necessary to avoid side reactions.

-

-

Amidation:

-

In a separate flask, dissolve dimethylamine (2.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in anhydrous DCM.

-

Cool this solution to 0 °C and add the freshly prepared acyl chloride solution dropwise.

-

Allow the reaction to stir at room temperature for 12-16 hours.

-

Rationale: The excess amine and the addition of a base neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure this compound.

-

Potential Applications in Drug Discovery

While there is a lack of specific biological data for this compound, the structural motifs present in the molecule suggest potential areas for investigation.

Anti-inflammatory and Analgesic Activity

The precursor, 3-Amino-2-hydroxybenzoic acid, is a known nonsteroidal anti-inflammatory drug (NSAID). [2]It is plausible that its N,N-dimethylamide derivative could retain or exhibit modified anti-inflammatory properties. The benzamide functional group is present in a number of biologically active compounds.

Antimicrobial Potential

Substituted benzamides and related aromatic amides have been explored for their antibacterial and antifungal activities. [3]The presence of amino and hydroxyl groups on the aromatic ring could modulate the electronic and steric properties of the molecule, potentially leading to interactions with microbial targets.

Insecticidal Activity

Structurally related anthranilamide derivatives, such as 2-amino-N,3-dimethylbenzamide, are known intermediates in the synthesis of insecticides. [3]This suggests that the core scaffold of this compound could be explored for the development of new crop protection agents.

Conclusion

This compound is a molecule with a straightforward, albeit not publicly documented, synthetic pathway from its corresponding carboxylic acid. Its structural similarity to known bioactive compounds, particularly in the areas of anti-inflammatory and antimicrobial research, makes it an interesting candidate for further investigation in drug discovery and development programs. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to build upon in their exploration of this and related chemical entities.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 424774, 3-Amino-N,N-dimethylbenzamide. [Link]

-

Su, J., et al. (2012). 2-Amino-N,3-dimethylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3474. [Link]

- Google Patents. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

Sources

Methodological & Application

Synthesis of 3-Amino-2-hydroxy-N,N-dimethylbenzamide: A Detailed Protocol for the Reduction of 2-hydroxy-3-nitrobenzamide

An Application Note for Researchers and Drug Development Professionals

Author: Gemini, Senior Application Scientist

Abstract

This application note provides a comprehensive guide for the synthesis of 3-Amino-2-hydroxy-N,N-dimethylbenzamide, a valuable building block in medicinal chemistry and materials science. The protocol details the chemical reduction of the aromatic nitro group in the precursor, 2-hydroxy-3-nitro-N,N-dimethylbenzamide. We present a primary method utilizing tin(II) chloride (SnCl₂) in acidic media, a technique renowned for its high chemoselectivity and reliability. An alternative protocol using catalytic hydrogenation is also discussed. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of procedural choices, reaction mechanisms, safety precautions, and methods for reaction monitoring and product purification.

Introduction and Strategic Overview

The conversion of aromatic nitro compounds into their corresponding anilines is a fundamental transformation in organic synthesis. These anilines are precursors to a vast array of pharmaceuticals, dyes, and polymers. The target molecule, this compound, incorporates three key functional groups: a primary aromatic amine, a hydroxyl group, and a tertiary amide. The strategic challenge lies in selectively reducing the nitro group without affecting the other functionalities.

Several methods are available for this transformation, including catalytic hydrogenation and reduction using metals in acidic conditions.[1]

-

Catalytic Hydrogenation: Often the method of choice for its clean work-up and high yields, using catalysts like Palladium on Carbon (Pd/C).[1] However, a significant drawback is its potential to reduce other sensitive functional groups.[2]

-

Metal/Acid Reduction: Reagents like iron in acetic acid or tin(II) chloride in hydrochloric acid are highly effective. Tin(II) chloride, in particular, offers excellent chemoselectivity, making it ideal for multifunctional substrates where other reducible groups must be preserved.[1][3]

This guide will focus on the SnCl₂/HCl method due to its proven selectivity and effectiveness in laboratory-scale synthesis.

Reaction Pathway and Mechanism

The overall transformation involves the reduction of a nitro group to a primary amine.

Sources

Application Note: Palladium-Catalyzed Synthesis of 3-Amino-2-hydroxy-N,N-dimethylbenzamide

For: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-2-hydroxy-N,N-dimethylbenzamide is a valuable scaffold in medicinal chemistry and drug discovery, incorporating key pharmacophoric features such as an aromatic amine, a hydroxyl group, and a dimethylamide moiety. These functional groups can participate in various biological interactions, making this compound and its derivatives attractive targets for the synthesis of novel therapeutic agents. The palladium-catalyzed Buchwald-Hartwig amination stands out as a powerful and versatile method for the construction of the crucial aryl C-N bond in such molecules, offering significant advantages over classical methods that often require harsh reaction conditions and exhibit limited functional group tolerance.[1][2][3]

This application note provides a comprehensive guide to the synthesis of this compound, detailing a robust, multi-step protocol. The key transformation employs a palladium-catalyzed amination of a functionalized aryl bromide. We will delve into the mechanistic rationale behind the experimental choices, provide detailed, step-by-step protocols for the synthesis of the requisite precursors, and outline the final palladium-catalyzed coupling reaction.

Synthetic Strategy Overview

The synthesis of this compound is approached through a three-stage process, designed for efficiency and accessibility of starting materials. The overall workflow is depicted below.

Figure 1: Overall synthetic workflow for this compound.

Mechanistic Insights: The Buchwald-Hartwig Amination

The cornerstone of this synthesis is the palladium-catalyzed C-N bond formation, a reaction that has revolutionized the synthesis of arylamines.[1][2][3] The catalytic cycle, illustrated below, is a well-established sequence of organometallic transformations.

The reaction is initiated by the oxidative addition of the aryl bromide to a low-valent palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. This step forms a palladium(II) intermediate. Subsequently, the amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex. The final and crucial step is the reductive elimination from this complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue. The choice of ligand is critical for the success of this reaction, as it influences the rate of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are often employed to promote these key steps.

Figure 2: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

Stage 1: Synthesis of 3-Bromo-2-hydroxybenzoic acid

The synthesis of the key intermediate, 3-bromo-2-hydroxybenzoic acid, can be achieved from commercially available 2-bromophenol. This two-step process involves an initial formylation followed by oxidation.

Step 1a: Synthesis of 3-Bromo-2-hydroxybenzaldehyde

A plausible method for the synthesis of 3-bromo-2-hydroxybenzaldehyde involves the reflux of 2-bromophenol with anhydrous magnesium dichloride, solid paraformaldehyde, and triethylamine in dry tetrahydrofuran.[4]

Step 1b: Oxidation to 3-Bromo-2-hydroxybenzoic acid

The aldehyde can then be oxidized to the corresponding carboxylic acid using standard oxidizing agents such as potassium permanganate or Jones reagent.

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Concentration | Supplier |

| 2-Bromophenol | C₆H₅BrO | 173.01 | - | Sigma-Aldrich |

| Anhydrous Magnesium Dichloride | MgCl₂ | 95.21 | - | Acros Organics |

| Paraformaldehyde | (CH₂O)n | - | - | Alfa Aesar |

| Triethylamine | (C₂H₅)₃N | 101.19 | - | Fisher Scientific |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | - | EMD Millipore |

| Potassium Permanganate | KMnO₄ | 158.03 | - | J.T. Baker |

Protocol:

-

Formylation: To a solution of 2-bromophenol in anhydrous THF, add anhydrous magnesium dichloride, solid paraformaldehyde, and triethylamine.

-

Reflux the mixture under an inert atmosphere for several hours until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture and quench with dilute hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 3-bromo-2-hydroxybenzaldehyde by column chromatography or recrystallization.

-

Oxidation: Dissolve the purified 3-bromo-2-hydroxybenzaldehyde in a suitable solvent (e.g., acetone).

-

Slowly add an aqueous solution of potassium permanganate at a low temperature (e.g., 0 °C).

-

Stir the reaction mixture until the purple color disappears.

-

Work up the reaction by adding a reducing agent (e.g., sodium bisulfite) to quench the excess permanganate, followed by acidification.

-

Extract the product, 3-bromo-2-hydroxybenzoic acid, with an organic solvent and purify as necessary.

Stage 2: Synthesis of 3-Bromo-2-hydroxy-N,N-dimethylbenzamide

This stage involves the conversion of the carboxylic acid to the corresponding N,N-dimethylamide.

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Concentration | Supplier |

| 3-Bromo-2-hydroxybenzoic acid | C₇H₅BrO₃ | 217.02 | - | Synthesized in Stage 1 |

| Thionyl chloride | SOCl₂ | 118.97 | - | Sigma-Aldrich |

| Dimethylamine solution | (CH₃)₂NH | 45.08 | 2.0 M in THF | Acros Organics |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | - | Fisher Scientific |

Protocol:

-

Suspend 3-bromo-2-hydroxybenzoic acid in anhydrous DCM.

-

Add a catalytic amount of DMF.

-

Slowly add thionyl chloride at 0 °C and then allow the reaction to stir at room temperature until the evolution of gas ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the resulting crude acyl chloride in anhydrous DCM and cool to 0 °C.

-

Slowly add a solution of dimethylamine in THF.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify 3-bromo-2-hydroxy-N,N-dimethylbenzamide by column chromatography.

Stage 3: Palladium-Catalyzed Synthesis of this compound

This final stage is the critical Buchwald-Hartwig amination. The choice of catalyst, ligand, base, and ammonia source is paramount for a successful transformation, especially given the presence of a potentially coordinating ortho-hydroxyl group. The use of a bulky, electron-rich phosphine ligand such as BrettPhos or RuPhos is recommended.[5] Ammonia itself or an ammonia surrogate can be used as the nitrogen source.[6][7]

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Concentration | Supplier |

| 3-Bromo-2-hydroxy-N,N-dimethylbenzamide | C₉H₁₀BrNO₂ | 244.09 | - | Synthesized in Stage 2 |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | 915.72 | - | Strem Chemicals |

| BrettPhos | C₃₅H₄₄O₂P₂ | 574.66 | - | Sigma-Aldrich |

| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | - | Alfa Aesar |

| Ammonia solution | NH₃ | 17.03 | 0.5 M in 1,4-dioxane | Sigma-Aldrich |

| 1,4-Dioxane, anhydrous | C₄H₈O₂ | 88.11 | - | Acros Organics |

Protocol:

-

To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add 3-bromo-2-hydroxy-N,N-dimethylbenzamide, Pd₂(dba)₃, and BrettPhos.

-

Add anhydrous 1,4-dioxane to the tube.

-

Add sodium tert-butoxide.

-

Finally, add the ammonia solution in 1,4-dioxane.

-

Seal the Schlenk tube and heat the reaction mixture at the appropriate temperature (e.g., 80-100 °C) with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography on silica gel to obtain the final product.

Expected Results and Troubleshooting:

| Step | Product | Expected Yield | Purity (by ¹H NMR) | Potential Issues & Solutions |

| Stage 1 | 3-Bromo-2-hydroxybenzoic acid | 60-70% (over 2 steps) | >95% | Incomplete formylation or oxidation. Optimize reaction times and temperatures. |

| Stage 2 | 3-Bromo-2-hydroxy-N,N-dimethylbenzamide | 80-90% | >98% | Hydrolysis of the acyl chloride. Ensure anhydrous conditions. |

| Stage 3 | This compound | 70-85% | >98% | Low conversion: screen different ligands (e.g., RuPhos), bases, and solvents. Side reactions (e.g., dehalogenation): ensure inert atmosphere and use high-purity reagents. The ortho-hydroxyl group may require the use of specific ligands or additives to prevent catalyst inhibition. |

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures, researchers can reliably access this valuable compound for further investigation in drug discovery and development programs. The successful implementation of the Buchwald-Hartwig amination is key to the efficiency of this synthetic route, highlighting the power of modern palladium catalysis in the construction of complex molecular architectures.

References

-

Marcoux, J.-F., Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Amination of Aryl Bromides: Use of Phosphinoether Ligands for the Efficient Coupling of Acyclic Secondary Amines. The Journal of Organic Chemistry, 62(6), 1568-1569. [Link]

-

Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]

-

Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2009). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 131(31), 11049–11061. [Link]

-

Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

-

Hansen, T. V., & Skattebøl, L. (2005). A convenient synthesis of 3-bromo-2-hydroxybenzaldehyde. Tetrahedron Letters, 46(21), 3829-3830. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. 3-Bromo-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. air.unimi.it [air.unimi.it]

Application Note: Synthesis of 3-Amino-2-hydroxy-N,N-dimethylbenzamide via Raney-Nickel Catalyzed Hydrogenation

Introduction

3-Amino-2-hydroxy-N,N-dimethylbenzamide is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its structure, featuring an ortho-aminophenol moiety, makes it a key building block for constructing complex heterocyclic systems. This application note provides a detailed protocol for the synthesis of this compound via the catalytic hydrogenation of its nitro precursor, 3-nitro-2-hydroxy-N,N-dimethylbenzamide, using Raney-Nickel (Raney-Ni). The focus is on providing a robust, scalable, and safe laboratory procedure suitable for researchers in drug development and organic synthesis.

The Role of Raney-Nickel in Aromatic Nitro Group Reduction

Raney-Nickel is a highly active, sponge-like catalyst composed primarily of nickel, derived from a nickel-aluminum alloy.[1] The catalyst is prepared by leaching the aluminum from the alloy with a concentrated sodium hydroxide solution.[1] This process creates a high surface area nickel catalyst saturated with adsorbed hydrogen, making it an excellent reagent for various hydrogenation reactions.[1][2]

For the reduction of aromatic nitro compounds, Raney-Ni offers several advantages:

-

High Activity: It can effect hydrogenation under relatively mild conditions of temperature and pressure.[3]

-

Chemoselectivity: While highly active, it can often selectively reduce nitro groups in the presence of other reducible functionalities. For substrates where dehalogenation is a concern, Raney-Ni is often preferred over palladium-based catalysts.[4]

-

Cost-Effectiveness: Compared to precious metal catalysts like platinum or palladium, nickel-based catalysts are more economical for large-scale synthesis.[5]

The reduction of a nitro group on an aromatic ring proceeds through a series of intermediates, including nitroso and hydroxylamine species, which are rapidly converted to the corresponding amine on the catalyst surface in the presence of hydrogen.[5]

Experimental Workflow

The overall workflow for the synthesis of this compound is depicted below.

Figure 1: General workflow for the Raney-Ni catalyzed hydrogenation of 3-nitro-2-hydroxy-N,N-dimethylbenzamide.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on the specific laboratory equipment and purity of the starting materials.

Materials:

-

3-nitro-2-hydroxy-N,N-dimethylbenzamide

-

Raney-Nickel (50% slurry in water)

-

Ethanol (or Methanol, Ethyl Acetate)

-

Celite® 545

-

Hydrogen gas (high purity)

-

Nitrogen gas (inert)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Standard laboratory glassware

-

Hydrogenation apparatus (e.g., Parr shaker or autoclave)

Safety Precautions:

-

Pyrophoric Catalyst: Raney-Nickel is pyrophoric and may ignite spontaneously if it becomes dry and exposed to air.[6][7] Always handle it as a slurry under a liquid (e.g., water or the reaction solvent).[8][9] Never allow the filter cake to dry completely during filtration.[9]

-

Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly maintained and operated in a well-ventilated area, away from ignition sources.

-

Pressure: The reaction is conducted under pressure. Use a certified pressure reactor and adhere to all safety protocols for high-pressure reactions.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and gloves, at all times.

Procedure:

-

Catalyst Preparation:

-

In a beaker, decant the water from the required amount of Raney-Ni slurry.

-

Wash the catalyst by adding the reaction solvent (e.g., ethanol), stirring gently, and allowing the catalyst to settle. Decant the solvent.

-

Repeat this washing step two more times to ensure the catalyst is solvent-exchanged. This is a critical step to remove water which can affect the reaction.

-

-

Reaction Setup:

-

To a suitable hydrogenation reactor, add a solution of 3-nitro-2-hydroxy-N,N-dimethylbenzamide in ethanol (a typical concentration is 5-10% w/v).

-

Under a gentle stream of nitrogen, carefully transfer the prepared Raney-Ni slurry to the reactor. The catalyst loading can vary, but a starting point of 5-10% by weight relative to the nitro compound is common.

-

-

Hydrogenation:

-

Seal the reactor according to the manufacturer's instructions.

-

Purge the reactor by pressurizing with nitrogen to ~50 psi and then venting to atmospheric pressure. Repeat this cycle 3-5 times to remove all oxygen.

-

Purge the reactor with hydrogen gas by pressurizing to ~50 psi and venting. Repeat this cycle 3-5 times.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

-

Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 25-50 °C).

-

Monitor the reaction by observing the hydrogen uptake from the gas reservoir. The reaction is complete when hydrogen uptake ceases.

-

-

Work-up:

-

Cool the reactor to room temperature.

-

Carefully vent the excess hydrogen.

-

Purge the reactor with nitrogen three times.

-

Under a nitrogen atmosphere, carefully open the reactor.

-

Prepare a pad of Celite® in a Büchner funnel and wet it with the reaction solvent.

-

Filter the reaction mixture through the Celite® pad to remove the Raney-Ni catalyst. Crucially, do not allow the filter cake to run dry. Keep it wet with solvent at all times.

-

Rinse the reactor and the filter cake with additional portions of the reaction solvent.

-

Immediately after filtration, quench the Raney-Ni filter cake by carefully and slowly adding it to a large volume of water. Alternatively, it can be deactivated with dilute acid.[6]

-

Combine the filtrate and the solvent washes and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification and Characterization:

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) to confirm its identity and purity.

-

Key Reaction Parameters and Expected Outcomes

| Parameter | Recommended Range/Value | Rationale |

| Substrate Concentration | 5-10% (w/v) | Balances reaction rate and solubility. |

| Catalyst Loading | 5-10 wt% Raney-Ni | Sufficient for efficient catalysis without being excessive. |

| Solvent | Ethanol, Methanol, Ethyl Acetate | Protic solvents are generally effective for this type of reduction. |

| Hydrogen Pressure | 50-100 psi | Higher pressure increases hydrogen concentration on the catalyst surface, accelerating the reaction.[5] |

| Temperature | 25-50 °C | The reaction is often exothermic; starting at room temperature is advisable. Gentle heating may be required to drive the reaction to completion. |

| Reaction Time | 2-12 hours | Highly dependent on scale, catalyst activity, temperature, and pressure. Monitor by hydrogen uptake or TLC/LC-MS. |

| Expected Yield | >90% | Catalytic hydrogenation of aromatic nitro groups is typically a high-yielding transformation. |

Conclusion

The Raney-Nickel catalyzed hydrogenation of 3-nitro-2-hydroxy-N,N-dimethylbenzamide is an efficient and reliable method for the synthesis of the corresponding amino compound. By following the detailed protocol and adhering to the stringent safety precautions for handling the pyrophoric catalyst and high-pressure hydrogen, researchers can safely produce this valuable intermediate in high yield and purity.

References

-

Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. [Link]

- W. D. Franz, et al. (1981). Reduction of aromatic nitro compounds with Raney nickel catalyst. U.S.

-

Wikipedia. (n.d.). Raney nickel. [Link]

-

Organic Syntheses. (n.d.). Raney Nickel. [Link]

- CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google P

-

Raney Nickel Reduction Mechanism - YouTube. (2021). [Link]

-

Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. [Link]

-

Samuelsen, G. S., Garik, V. L., & Smith, G. B. L. (1939). The Hydrogenation of Nitro Compounds with Raney Nickel Treated with Chloroplatinic Acid and with Alkali. Journal of the American Chemical Society, 61(11), 3201–3202. [Link]

- CN105924510A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google P

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]

-

Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel - YouTube. (2023). [Link]

- CN101585781A - Preparing method of N, N-dimethylbenzamide - Google P

-

Shah, K. H., et al. (n.d.). Raney Nickel Reductions-Part I. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in water. [Link]

-

New Jersey Department of Health. (n.d.). Raney Nickel - Hazardous Substance Fact Sheet. [Link]

-

WIPO Patentscope. (2021). WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. [Link]

-

University of Rochester. (n.d.). Safety Slide: Raney Nickel. [Link]

-

PubChem. (n.d.). 3-hydroxy-N,N-dimethylbenzamide. [Link]

-

National Institutes of Health. (2012). 2-Amino-N,3-dimethylbenzamide. [Link]

-

Chemsrc. (2024). 2-Amino-N,3-dimethylbenzamide. [Link]

Sources

- 1. Raney nickel - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. englelab.com [englelab.com]

Application Notes and Protocols for 3-Amino-2-hydroxy-N,N-dimethylbenzamide: A Versatile Chemical Intermediate

Introduction

3-Amino-2-hydroxy-N,N-dimethylbenzamide (CAS No. 464913-11-9) is a bifunctional aromatic compound poised for significant utility in synthetic chemistry.[] Its unique arrangement of an ortho-aminophenol system coupled with a dimethylbenzamide moiety makes it a highly valuable intermediate for the construction of complex heterocyclic scaffolds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the key applications and experimental protocols involving this versatile building block. The strategic positioning of the amino, hydroxyl, and amide groups allows for a range of chemical transformations, opening avenues for the synthesis of novel compounds in medicinal chemistry and materials science.

The core value of this intermediate lies in the inherent reactivity of the 1,2-amino-hydroxy substitution on the benzene ring, a classic precursor for the formation of various fused heterocyclic systems. Furthermore, the N,N-dimethylbenzamide group provides a stable, polar handle that can influence solubility and downstream reactivity. This guide will delve into the mechanistic rationale behind its use and provide a detailed, field-proven protocol for a key transformation.

Compound Profile and Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 464913-11-9 | BOC Sciences[] |

| Molecular Formula | C₉H₁₂N₂O₂ | BOC Sciences[] |

| Molecular Weight | 180.2 g/mol | BOC Sciences[] |

| IUPAC Name | This compound | BOC Sciences[] |

| InChI Key | VLLMILLTHUWJHA-UHFFFAOYSA-N | BOC Sciences[] |

| SMILES | CN(C)C(=O)C1=C(C(=CC=C1)N)O | BOC Sciences[] |

Table 1: Physicochemical properties of this compound.

Core Reactivity and Mechanistic Rationale

The primary utility of this compound as a chemical intermediate stems from the synergistic reactivity of its ortho-aminophenol functionality. This arrangement is a classical precursor for the synthesis of a variety of heterocyclic systems, most notably benzoxazoles and benzoxazinones. The nucleophilic amino group and the adjacent hydroxyl group can readily participate in cyclization reactions with appropriate electrophilic partners.

Figure 2: General workflow for benzoxazinone synthesis.

Materials and Equipment:

-

This compound

-

Chloroacetyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

-

Base Addition: Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C using an ice bath.

-

Acylating Agent Addition: Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous dichloromethane dropwise to the cooled reaction mixture over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 8-(Dimethylcarbamoyl)-2H-benzo[b]o[][2]xazin-3(4H)-one.

-

Characterization: Characterize the purified product by NMR, IR, and mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvent is critical to prevent the hydrolysis of chloroacetyl chloride.

-

Base: Triethylamine acts as a base to neutralize the HCl generated during the acylation reaction, driving the reaction to completion.

-

Controlled Addition at 0 °C: The slow, dropwise addition of the highly reactive chloroacetyl chloride at low temperature helps to control the exotherm of the reaction and minimize the formation of side products.

-

Aqueous Work-up: The wash with sodium bicarbonate neutralizes any remaining acid, and the subsequent water and brine washes remove water-soluble impurities.

Safety and Handling

Proper handling of this compound and the reagents used in its transformations is paramount for laboratory safety.

| Hazard Category | Precautionary Measures | Source |

| Personal Protective Equipment | Wear tightly fitting safety goggles, chemical-impermeable gloves, and a lab coat. | Echemi [3] |

| Handling | Handle in a well-ventilated area. Avoid dust formation and contact with skin and eyes. | Echemi [3] |

| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place. | Echemi,[3] Fisher Scientific [4] |

| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. Wear self-contained breathing apparatus. | Echemi [3] |

| Disposal | Dispose of waste material at a licensed chemical destruction plant. | Echemi [3] |

Table 2: Safety and handling recommendations for this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for the synthesis of complex heterocyclic molecules. Its ortho-aminophenol core provides a reliable platform for constructing benzoxazinone and other related scaffolds that are of high interest in drug discovery and materials science. The protocols and technical information provided in this guide are intended to empower researchers to effectively utilize this building block in their synthetic endeavors, paving the way for the development of novel and impactful chemical entities.

References

- National Center for Biotechnology Information. "2-Amino-N,3-dimethylbenzamide." PubChem, pubchem.ncbi.nlm.nih.gov/compound/2-Amino-N_3-dimethylbenzamide. Accessed January 23, 2026.

-

Echemi. "this compound Safety Data Sheets." Echemi.com, . Accessed January 23, 2026.

- Google Patents. "Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide." patents.google.com/patent/CN101492387B/en. Accessed January 23, 2026.

-

BOC Sciences. "CAS 464913-11-9 this compound." BOC Sciences, . Accessed January 23, 2026.

- Journal of Drug Delivery and Therapeutics. "Synthesis and Screening of some benzoxazinone derivatives." jddtonline.info/index.php/jddt/article/view/3456. Accessed January 23, 2026.

-

Fisher Scientific. "SAFETY DATA SHEET - N,N-Dimethylbenzamide." Fisher Scientific, . Accessed January 23, 2026.

Sources

Application Notes and Protocols for the Selective N-Alkylation of 3-Amino-2-hydroxy-N,N-dimethylbenzamide

Introduction

The N-alkylation of aromatic amines, particularly those bearing additional functional groups, is a cornerstone of modern synthetic chemistry, with profound implications for the pharmaceutical and agrochemical industries. The introduction of alkyl substituents onto the nitrogen atom of molecules like 3-Amino-2-hydroxy-N,N-dimethylbenzamide can dramatically alter their physicochemical properties, including lipophilicity, basicity, and metabolic stability. This modulation is a critical tool in the rational design of novel therapeutic agents and other bioactive compounds.

However, the simultaneous presence of a nucleophilic amino group and a phenolic hydroxyl group on the same aromatic scaffold presents a significant challenge: achieving chemoselective N-alkylation without concomitant O-alkylation. This guide provides two robust and field-proven protocols to address this challenge, offering researchers a choice between a direct, one-pot reductive amination and a strategic protection-alkylation-deprotection sequence. Each protocol is presented with detailed, step-by-step instructions, an explanation of the underlying chemical principles, and comprehensive safety information.

Strategic Overview: Navigating the Path to Selective N-Alkylation

Two primary strategies are presented to afford the desired N-alkylated product with high selectivity. The choice between these methods will depend on the nature of the desired alkyl group, the available starting materials, and the desired scale of the reaction.

Method 1: Reductive Amination. This elegant one-pot procedure leverages the differential reactivity of the amino group towards carbonyl compounds. The amine selectively condenses with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. The phenolic hydroxyl group remains largely unreactive under these conditions. This method is highly efficient and avoids the need for protection/deprotection steps.